2-Ethyl-1H-imidazo[4,5-f]quinoxaline
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Overview
Description
2-Ethyl-1H-imidazo[4,5-f]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which combines an imidazole ring with a quinoxaline moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-imidazo[4,5-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated precursors are used.
Cyclization: Intramolecular cyclization reactions are key to the formation of the imidazoquinoxaline core.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various functionalized imidazoquinoxalines, which can exhibit different biological activities and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-imidazo[4,5-f]quinoxaline involves its interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . The compound’s ability to modulate these targets can lead to its observed biological effects, such as anticancer and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]quinoxaline
- Imidazo[1,5-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Uniqueness
2-Ethyl-1H-imidazo[4,5-f]quinoxaline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other imidazoquinoxalines.
Properties
IUPAC Name |
2-ethyl-3H-imidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-9-14-8-4-3-7-10(11(8)15-9)13-6-5-12-7/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLNPDCKRNEDCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=CC3=NC=CN=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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